C.I. Mordant yellow 8

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

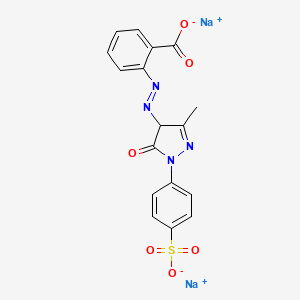

IUPAC Name |

disodium;2-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O6S.2Na/c1-10-15(19-18-14-5-3-2-4-13(14)17(23)24)16(22)21(20-10)11-6-8-12(9-7-11)28(25,26)27;;/h2-9,15H,1H3,(H,23,24)(H,25,26,27);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBLVNSNIFUUFC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=CC=CC=C2C(=O)[O-])C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4Na2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00889514 | |

| Record name | Disodium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6359-83-7 | |

| Record name | C.I. 18821 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006359837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-[2-[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]diazenyl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 2-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl]azo]benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

C.I. Mordant yellow 8 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Mordant Yellow 8, also known by its Colour Index number 18821, is a synthetic azo dye. Belonging to the mordant class of dyes, its application and fixation on substrates, particularly textile fibers, are facilitated by the use of a mordant, typically a metal salt. This interaction forms an insoluble coordination complex, or "lake," which imparts the desired color and enhances fastness properties. While its primary industrial application lies in the dyeing of textiles, leather, and paper, its chemical structure and properties may offer potential for investigation in various research and development contexts. This guide provides a comprehensive overview of the chemical structure, properties, and available technical data for this compound.

Chemical Structure and Identification

This compound is a single azo dye characterized by a pyrazolone (B3327878) moiety. Its chemical structure is established through the diazotization of 2-aminobenzoic acid and subsequent coupling with 4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid.[1]

Systematic Name: Disodium (B8443419) 2-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]benzoate

Synonyms: C.I. 18821, Mordant Yellow 8, Eriochrome Yellow 3R[1]

Chemical Formula: C₁₇H₁₂N₄Na₂O₆S[1]

Molecular Weight: 446.35 g/mol [1]

CAS Registry Number: 6359-83-7[1]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. It is important to note that detailed experimental data for this specific dye is limited in publicly available scientific literature, with much of the information derived from chemical supplier databases.

| Property | Value | Source |

| Appearance | Yellow to red-light-yellow powder | [1] |

| Solubility in Water | Soluble (forms a yellow solution) | [1] |

| Solubility in Organic Solvents | Slightly soluble in ethanol; Insoluble in other organic solvents. | [1] |

| Behavior in Concentrated Acids | In H₂SO₄: Yellow solution; In HNO₃: Green-yellow solution; In HCl: Green-yellow solution. | [1] |

Synthesis and Manufacturing

The synthesis of this compound is a two-step process characteristic of azo dye production:

-

Diazotization: 2-Aminobenzoic acid is treated with a source of nitrous acid (typically sodium nitrite (B80452) in an acidic medium) to form a diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then reacted with the coupling component, 4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid, to form the final azo dye.[1]

A general workflow for this synthesis is depicted below.

Caption: General synthesis workflow for this compound.

Experimental Protocols

5.1. General Synthesis Protocol

-

Diazotization of 2-Aminobenzoic Acid:

-

Dissolve 2-aminobenzoic acid in a dilute mineral acid (e.g., hydrochloric acid).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

-

Stir the mixture for a short period to ensure complete formation of the diazonium salt.

-

-

Azo Coupling:

-

Prepare a solution of 4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid in an alkaline aqueous medium.

-

Cool the coupling component solution to 0-5 °C.

-

Slowly add the previously prepared diazonium salt solution to the coupling component solution, maintaining a low temperature and alkaline pH.

-

The dye will precipitate out of the solution upon completion of the reaction.

-

The product can be isolated by filtration, washed with a salt solution to remove impurities, and dried.

-

5.2. Analytical Methods

Standard analytical techniques for the characterization of azo dyes can be applied to this compound.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a suitable C18 column and a gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be appropriate for assessing the purity of the dye. Detection can be performed using a UV-Vis detector at the wavelength of maximum absorbance.

-

Spectroscopy:

-

UV-Visible Spectroscopy: To determine the maximum absorbance wavelength (λmax) and for quantitative analysis.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N=N (azo), C=O (carbonyl), S=O (sulfonate), and O-H and N-H bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation.

-

Applications and Potential Research Areas

6.1. Industrial Applications

The primary application of this compound is in the dyeing of natural and synthetic fibers, including wool, silk, nylon, and leather. It is also used in the coloration of paper.

6.2. Research Applications

While specific research applications for this compound are not well-documented, its chemical nature as a pyrazolone-based azo dye suggests potential areas of investigation:

-

Metal Ion Chelation and Sensing: Azo dyes containing hydroxyl and carboxyl groups are known to form complexes with metal ions. This property could be explored for the development of new analytical methods for the detection and quantification of specific metal ions. Some benzenesulfonic acid derivatives with similar structural motifs are known to chelate metal ions.[2]

-

Biological Activity: Azo dyes, as a class, have been investigated for a wide range of biological activities, including antimicrobial and anticancer properties.[3][4][5] The biological effects of this compound are currently unknown and represent an area for future research. The pyrazolone core is a known pharmacophore, and its combination with the azo linkage could lead to interesting biological properties.

Safety and Handling

A comprehensive safety data sheet (SDS) for this compound should be consulted before handling. General safety precautions for handling dye powders include:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust. If engineering controls are inadequate, a suitable respirator should be worn.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Conclusion

This compound is a well-established mordant dye with a defined chemical structure and synthesis route. However, there is a notable lack of in-depth, publicly available scientific data regarding its quantitative physicochemical properties, detailed analytical protocols, and, most significantly, its potential applications in research and drug development. For researchers and scientists, this presents both a challenge and an opportunity. The pyrazolone-azo structure suggests potential for further investigation into its chelation properties and biological activities, which remain largely unexplored. Future research to fully characterize this compound and explore its potential beyond traditional dyeing applications is warranted.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Buy Benzenesulfonic acid, 4-(4-((4-((4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)benzoyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt | 72829-13-1 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

Mordant yellow 8 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Data

Mordant Yellow 8, a monoazo dye, is recognized for its utility in various industrial and research applications. The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 6359-83-7 | [1] |

| Molecular Weight | 446.35 g/mol | [1] |

| Molecular Formula | C17H12N4Na2O6S | [1] |

| Synonyms | C.I. 18821, Eriochromal Yellow 3R | [1] |

| Physical Form | Powder | [2] |

| Solubility | Soluble in water | [1] |

Synthesis and Manufacturing

The industrial synthesis of Mordant Yellow 8 involves a two-step diazotization and coupling reaction.[1] The process begins with the diazotization of 2-aminobenzoic acid, which is then coupled with 4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid to form the final dye molecule.[1]

Experimental Protocols

Textile Dyeing with Mordant Yellow 8

Mordant Yellow 8 is utilized in the textile industry for dyeing protein fibers like wool and silk, and can also be applied to cotton with the use of a mordant.[3] The mordant, typically a metal salt such as aluminum or iron, forms a coordination complex with the dye and the fiber, enhancing the dye's fastness.[3]

A general laboratory-scale protocol for dyeing wool with Mordant Yellow 8 is as follows:

-

Scouring: The wool sample is first scoured in a dilute soap solution to remove impurities.

-

Mordanting: The scoured wool is immersed in a mordant bath containing a metal salt (e.g., potassium aluminum sulfate) and heated.

-

Dyeing: The mordanted wool is then transferred to a dyebath containing Mordant Yellow 8. The bath is heated to facilitate dye uptake.

-

Rinsing: After dyeing, the wool is thoroughly rinsed with water to remove any unfixed dye.

Hypothetical Analytical Application: Fluorimetric Determination of Metal Ions

A potential experimental workflow for this application is outlined below:

Applications in Research and Industry

The primary application of Mordant Yellow 8 is in the textile industry as a dye.[2] Its ability to form stable complexes with metal ions also suggests potential applications in analytical chemistry for the detection and quantification of metals.[4][5] However, there is currently limited information available regarding its use in biological signaling pathway research or drug development.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Mordant Yellow 8 Dyes at Attractive Prices - Premium Quality [meghadyes.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Extractive analysis of aluminum traces in dialysis solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorimetric determination of aluminum traces in hemodialysis solutions using Mordant Red 19 - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of C.I. Mordant yellow 8 in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Mordant Yellow 8 (CAS 6359-83-7), an azo dye. The information presented herein is intended to support research, development, and quality control activities where this compound is utilized.

Core Properties of this compound

-

Chemical Name: Disodium 2-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfonatophenyl)-1H-pyrazol-4-yl]azo]benzoate

-

C.I. Name: Mordant Yellow 8

-

CAS Number: 6359-83-7

-

Molecular Weight: 446.34 g/mol [1]

Solubility Profile

This compound is a synthetic dye with specific solubility properties that dictate its applications, particularly in the textile, leather, and paper industries.[3]

Quantitative Solubility Data

The solubility of this compound in water has been determined quantitatively. This information is crucial for preparing solutions of known concentrations for various experimental and industrial processes.

| Solvent | Temperature | Solubility |

| Water | 20°C | 14.4 g/L |

Table 1: Quantitative solubility of this compound in water.[1][3]

Qualitative Solubility in Various Solvents

| Solvent | Solubility Description |

| Water | Soluble[1][2][3] |

| Ethanol | Slightly Soluble[1][2][3] |

| Other Organic Solvents | Insoluble[1][2][3] |

Table 2: Qualitative solubility of this compound in different solvents.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a dye such as this compound. This method is based on the principle of preparing a saturated solution and determining the concentration of the dissolved solute.

Objective: To determine the solubility of this compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Selected solvent (e.g., deionized water, ethanol)

-

Volumetric flasks

-

Beakers

-

Magnetic stirrer and stir bars

-

Constant temperature water bath or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Spectrophotometer

-

Cuvettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a beaker. The excess is to ensure that a saturated solution is formed.

-

Place the beaker in a constant temperature bath set to the desired temperature (e.g., 20°C).

-

Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Allow the solution to stand undisturbed at the constant temperature for a few hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter (e.g., 0.45 µm) to remove any suspended particles. This step is critical to ensure that only the dissolved dye is measured.

-

-

Concentration Determination (Using UV-Vis Spectrophotometry):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve (Absorbance vs. Concentration).

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its absorbance within the range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.

-

-

Calculation of Solubility:

-

The concentration of the saturated solution represents the solubility of this compound in the chosen solvent at the specified temperature. The solubility is typically expressed in g/L or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of dye solubility.

A generalized workflow for determining the solubility of a dye.

References

An In-depth Technical Guide to the Spectroscopic Properties of C.I. Mordant Yellow 8

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Mordant Yellow 8, also known by its C.I. number 18821, is a single azo dye.[1] This technical guide provides a summary of its core properties and outlines the standard experimental protocols for characterizing its spectral features. Due to the limited availability of specific public data on the absorption and emission maxima of this compound, this document will focus on the established methodologies for determining these properties.

Core Properties of this compound

A summary of the fundamental properties of this compound is presented in the table below.

| Property | Value | Reference |

| C.I. Name | Mordant Yellow 8 | [1] |

| C.I. Number | 18821 | [1] |

| Chemical Class | Single Azo | [1] |

| CAS Number | 6359-83-7 | [1] |

| Molecular Formula | C₁₇H₁₂N₄Na₂O₆S | [1] |

| Molecular Weight | 446.35 g/mol | [1] |

Spectroscopic Analysis: Experimental Protocols

The absorption and emission spectra of a fluorescent dye like this compound are determined using spectrophotometry and spectrofluorometry, respectively. The following sections detail the generalized experimental protocols for these measurements.

Absorption Spectroscopy

The purpose of absorption spectroscopy is to determine the wavelength or wavelengths at which a substance absorbs the most light. This is crucial for identifying the optimal excitation wavelength for fluorescence emission.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as deionized water or ethanol. The concentration should be adjusted to ensure the absorbance falls within the linear range of the spectrophotometer, typically between 0.1 and 1.0 absorbance units.

-

Instrumentation: A UV-Visible spectrophotometer is used for the measurement. The instrument is first calibrated with a blank solution (the solvent used to dissolve the dye).

-

Measurement: The prepared sample is placed in a cuvette, and the absorbance is measured over a range of wavelengths, typically from the ultraviolet (UV) to the visible region (e.g., 200-800 nm).

-

Data Analysis: The resulting spectrum is a plot of absorbance versus wavelength. The wavelength at which the highest absorbance is recorded is the absorption maximum (λmax).

Emission Spectroscopy

Emission spectroscopy is used to measure the wavelength distribution of light emitted from a sample after it has been excited by light of a specific wavelength.

Methodology:

-

Sample Preparation: The same or a similarly prepared dilute solution of this compound is used.

-

Instrumentation: A spectrofluorometer is required for this measurement. This instrument consists of an excitation light source, a monochromator to select the excitation wavelength, a sample holder, a second monochromator to analyze the emitted light, and a detector.

-

Measurement: The sample is excited at its absorption maximum (λmax) as determined by absorption spectroscopy. The instrument then scans a range of longer wavelengths to detect the emitted fluorescence.

-

Data Analysis: The output is an emission spectrum, which is a plot of fluorescence intensity versus wavelength. The wavelength at the peak of this spectrum is the emission maximum (λem).

Experimental Workflow for Spectroscopic Analysis

The logical flow of determining the absorption and emission spectra of a fluorescent dye is illustrated in the diagram below.

Caption: Workflow for determining the absorption and emission maxima of a fluorescent dye.

Conclusion

While specific, publicly available quantitative data on the absorption and emission spectra of this compound is scarce, the experimental protocols for determining these crucial parameters are well-established. Researchers and professionals in drug development can utilize the methodologies outlined in this guide to characterize the photophysical properties of this and other fluorescent compounds. The systematic approach of first determining the absorption maximum followed by the measurement of the emission spectrum is fundamental to the study of fluorescent molecules.

References

Unraveling the Research Applications of C.I. Mordant Yellow 8: A Technical Assessment

Despite its classification as a fluorescent azo dye with potential applications in histology and analytical chemistry, a comprehensive review of publicly available scientific literature reveals a notable absence of in-depth research utilizing C.I. Mordant Yellow 8 (C.I. 18821). While initial inquiries suggested its use in the extractive analysis of aluminum, closer examination of the cited research indicates a misidentification, with the study instead employing a different mordant dye, Mordant Red 19. This technical guide addresses the current landscape of information regarding this compound and the apparent limitations in its documented research applications.

Chemical and Physical Properties

This compound is recognized as a monoazo dye. Its chemical structure and general properties are cataloged by various chemical suppliers.

Table 1: General Properties of this compound

| Property | Value |

| C.I. Name | Mordant Yellow 8 |

| C.I. Number | 18821 |

| CAS Number | 6359-83-7 |

| Molecular Formula | C₁₇H₁₂N₄Na₂O₆S |

| Molecular Weight | 446.35 g/mol |

| Dye Class | Azo Dye |

| Common Synonyms | Eriochrome Yellow 3R, Yellow R |

Identified Research Areas: A Critical Evaluation

Initial database searches frequently associate this compound with a 2000 study by Raggi MA, et al., focusing on the "extractive analysis of aluminum traces in dialysis solutions." However, a thorough review of the publication's abstract and related materials reveals that the study utilized Mordant Red 19 for the fluorimetric determination of aluminum.[1] This critical finding redirects the understanding of this compound's role in this specific analytical method.

Beyond this misattributed study, the available literature lacks specific, detailed research protocols and quantitative data for this compound in any scientific application. General product listings from chemical suppliers categorize it as a fluorescent dye suitable for histological and histochemical purposes.[1] However, these classifications are not substantiated by published, peer-reviewed experimental methodologies.

Potential but Undocumented Research Applications

Given its chemical nature as a mordant dye, this compound theoretically holds potential for use in various research contexts, although documented evidence remains elusive.

Histological Staining

Mordant dyes are traditionally used in histology to stain tissues for microscopic examination. The dye forms a coordination complex with a mordant (typically a metal salt), which then binds to the tissue components. This process enhances the visualization of cellular structures. While plausible, specific protocols for the use of this compound in histological staining, including target tissues, mordant selection, and expected results, are not detailed in the accessible literature.

Analytical Chemistry

The initial, albeit incorrect, link to aluminum analysis points to a potential application in chelation-based analytical methods. Azo dyes are known to form colored complexes with metal ions, a property that can be exploited for spectrophotometric or fluorimetric quantification. The workflow for such an application would generally involve the formation of a metal-dye complex and subsequent measurement of its optical properties.

Workflow Diagram: Hypothetical Chelation-Based Analysis

Caption: A generalized workflow for a potential analytical application of this compound in metal ion detection.

Conclusion

The inquiry into the research applications of this compound reveals a significant gap in the scientific literature. While its properties as an azo and mordant dye suggest potential utility in histology and analytical chemistry, there is a lack of specific, verifiable, and detailed experimental data to support these applications. The primary research study initially associated with this dye has been found to utilize a different compound. Therefore, for researchers, scientists, and drug development professionals, this compound remains a compound with theoretical potential but without a documented and validated history of use in in-depth research applications. Further investigation and primary research would be required to establish and validate any specific experimental protocols or to elucidate its mechanism of action in a biological or analytical context.

References

An In-Depth Technical Guide to Mordant Yellow 8 (C.I. 18821)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mordant Yellow 8, also known by its Colour Index (C.I.) number 18821 and the trade name Eriochrom Yellow 3R, is a synthetic monoazo dye belonging to the pyrazolone (B3327878) class.[1] As a mordant dye, its application and fixation on textile fibers, particularly protein fibers like wool and silk, necessitate the use of a metallic salt, or mordant, to form an insoluble, lightfast complex. This guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and application of Mordant Yellow 8.

Discovery and History

While the precise date of discovery and the original inventor of Mordant Yellow 8 are not definitively documented in readily available literature, its chemical structure as a pyrazolone azo dye places its development within the context of the late 19th or early 20th century. The first synthesis of a pyrazolone compound was achieved by Ludwig Knorr in 1883, paving the way for the development of a new class of dyes.

The trade name "Eriochrom" is historically associated with the Swiss chemical company Geigy (later Ciba-Geigy and now part of Novartis), a major player in the development and production of synthetic dyes.[2] Geigy was established in the dye trade in 1883 and quickly embraced synthetic dye processes.[2] The "Eriochrom" line of dyes were specifically developed for use with chrome mordants on wool, suggesting that Mordant Yellow 8 was likely developed and commercialized by Geigy in the early 20th century as part of their expansion into high-performance synthetic dyes. The development of such dyes was a significant advancement, offering superior fastness properties compared to many natural dyes.

Chemical and Physical Properties

Mordant Yellow 8 is characterized by the following properties:

| Property | Value | Reference |

| C.I. Name | Mordant Yellow 8 | [1] |

| C.I. Number | 18821 | [1] |

| CAS Number | 6359-83-7 | [1] |

| Molecular Formula | C₁₇H₁₂N₄Na₂O₆S | [1] |

| Molecular Weight | 446.35 g/mol | [1] |

| Chemical Class | Monoazo; Pyrazolone | [1] |

| Appearance | Yellow to reddish-yellow powder | [1] |

| Solubility | Soluble in water (yellow solution), slightly soluble in ethanol. | [1] |

Synthesis of Mordant Yellow 8

The synthesis of Mordant Yellow 8 is a two-step process involving diazotization followed by an azo coupling reaction.

Experimental Protocol for Synthesis

Step 1: Diazotization of 2-Aminobenzoic Acid

-

Dissolve a specific molar equivalent of 2-aminobenzoic acid in dilute hydrochloric acid.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite (B80452) (a slight molar excess) dropwise while maintaining the temperature below 5°C.

-

Stir the mixture for approximately 30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for the subsequent coupling reaction.

Step 2: Azo Coupling

-

In a separate vessel, dissolve a molar equivalent of 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid in an alkaline solution (e.g., sodium carbonate solution).

-

Cool this solution to 0-5°C.

-

Slowly add the cold diazonium salt solution from Step 1 to the alkaline pyrazolone solution with constant stirring.

-

Maintain the temperature below 10°C and continue stirring for several hours until the coupling reaction is complete.

-

The dye will precipitate out of the solution.

-

Isolate the solid dye by filtration.

-

Wash the dye with a cold brine solution to remove impurities.

-

Dry the purified Mordant Yellow 8 dye.

Synthesis Workflow Diagram

Caption: Synthesis workflow for Mordant Yellow 8.

Application in Textile Dyeing

Mordant Yellow 8 is primarily used for dyeing protein fibers such as wool. The mordanting process is crucial for achieving a strong and fast color. Chrome mordants (e.g., potassium dichromate) are traditionally used with Eriochrom dyes, though other metal salts like alum (potassium aluminum sulfate) can also be employed.[3]

Experimental Protocol for Wool Dyeing (Chrome Mordant)

Step 1: Scouring the Wool

-

Wash the wool fibers in a mild detergent solution to remove any dirt, grease, or impurities.

-

Rinse thoroughly with clean water.

Step 2: Mordanting

-

Prepare a mordant bath with potassium dichromate (typically 1-3% of the dry weight of the wool) and a small amount of a reducing agent assistant like formic acid.

-

Dissolve the mordant in hot water and then add to a larger dye pot with sufficient water to allow the wool to move freely.

-

Introduce the wet, scoured wool to the mordant bath.

-

Slowly heat the bath to a simmer (around 90-95°C) and maintain this temperature for 45-60 minutes.

-

Allow the bath to cool before removing the wool.

-

Rinse the mordanted wool thoroughly.

Step 3: Dyeing

-

Prepare the dyebath by dissolving Mordant Yellow 8 (typically 1-5% of the dry weight of the wool) in hot water. Add an acid, such as acetic acid, to achieve an acidic pH (around 4.5-5.5).

-

Introduce the wet, mordanted wool to the dyebath.

-

Slowly heat the dyebath to a simmer (around 90-95°C) and maintain this temperature for 60-90 minutes, stirring gently to ensure even dyeing.

-

Allow the dyebath to cool completely before removing the dyed wool.

-

Rinse the wool with water of decreasing temperature until the water runs clear.

-

Dry the dyed wool away from direct sunlight.

Dyeing Process Diagram

Caption: General workflow for dyeing wool with Mordant Yellow 8.

Safety and Handling

Mordant Yellow 8, like many synthetic dyes and their precursors, should be handled with appropriate safety precautions. This includes using personal protective equipment such as gloves, safety glasses, and a lab coat. The dyeing process, particularly when using chrome mordants, should be carried out in a well-ventilated area due to the toxicity of chromium compounds.[4]

Conclusion

Mordant Yellow 8 (C.I. 18821) represents a significant class of synthetic dyes that played a crucial role in the textile industry of the 20th century. Its synthesis via diazotization and azo coupling is a classic example of industrial organic chemistry. While its use has been impacted by the development of newer dye technologies and concerns over the environmental impact of chrome mordanting, it remains an important dye in specific applications where high fastness on protein fibers is required. This guide provides a foundational understanding of its history, chemistry, and application for professionals in research and development.

References

An In-depth Technical Guide to the Synthesis Pathway of C.I. Mordant Yellow 8

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Mordant Yellow 8, also known by its Colour Index number 18821, is a monoazo mordant dye. This technical guide provides a comprehensive overview of its synthesis pathway, including detailed experimental protocols for the preparation of its precursors and the final dye molecule. The synthesis involves a two-step process: the diazotization of 2-aminobenzoic acid and the subsequent azo coupling with the synthesized coupling component, 4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid. This document is intended for researchers and professionals in the fields of chemistry and drug development who require a thorough understanding of the synthesis of azo dyes.

Synthesis Pathway Overview

The synthesis of this compound proceeds through the following key steps:

-

Synthesis of the Coupling Component: Preparation of 4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid from p-hydrazinobenzene sulfonic acid and ethyl acetoacetate (B1235776).

-

Diazotization of the Diazo Component: Conversion of 2-aminobenzoic acid (anthranilic acid) into its corresponding diazonium salt.

-

Azo Coupling Reaction: Reaction of the diazonium salt of 2-aminobenzoic acid with the synthesized pyrazolone (B3327878) coupling component to form the final this compound dye.

The overall synthesis can be visualized as a logical workflow:

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic Acid

The coupling component is synthesized via the condensation of p-hydrazinobenzene sulfonic acid and ethyl acetoacetate.

Reaction:

p-hydrazinobenzene sulfonic acid + ethyl acetoacetate → 4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid + ethanol (B145695) + water

Procedure:

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) |

| p-hydrazinobenzene sulfonic acid | C₆H₈N₂O₃S | 188.21 |

| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 |

Step 2: Diazotization of 2-Aminobenzoic Acid

The diazotization of 2-aminobenzoic acid (anthranilic acid) is a critical step to form the reactive diazonium salt.

Reaction:

2-aminobenzoic acid + NaNO₂ + 2HCl → 2-carboxyphenyldiazonium chloride + NaCl + 2H₂O

Procedure: [1]

-

Grind 50 g (0.365 mole) of 2-aminobenzoic acid with 150 cc of water and 92 cc of concentrated hydrochloric acid.

-

Transfer the suspension to a 1-liter round-bottomed flask equipped with a mechanical stirrer and cool the flask in an ice bath to 0–5 °C.

-

Prepare a solution of 26.3 g (0.38 mole) of sodium nitrite in 350 cc of water.

-

Slowly add the sodium nitrite solution to the cooled and stirred suspension of 2-aminobenzoic acid hydrochloride.

-

The resulting diazonium salt solution is typically used immediately in the next step without isolation.

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalent |

| 2-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | 50 g | 1.0 |

| Sodium Nitrite | NaNO₂ | 69.00 | 26.3 g | 1.04 |

| Concentrated Hydrochloric Acid | HCl | 36.46 | 92 cc | - |

Step 3: Azo Coupling Reaction

The final step is the electrophilic aromatic substitution reaction between the diazonium salt and the pyrazolone coupling component.

Reaction:

2-carboxyphenyldiazonium chloride + 4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid → this compound + HCl

Procedure:

The manufacturing method for this compound is described as the coupling of diazotized 2-aminobenzoic acid with 4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid.[2] A detailed, publicly available experimental protocol with specific reaction conditions, pH control, and yield for this particular coupling reaction is scarce. Generally, azo coupling reactions are carried out by adding the cold diazonium salt solution to a solution of the coupling component, often under alkaline or neutral conditions to facilitate the coupling. The pH is a critical parameter and is typically controlled by the addition of a base such as sodium hydroxide (B78521) or sodium carbonate. The reaction is usually performed at low temperatures (0-10 °C) to prevent the decomposition of the diazonium salt. The product, being a dye, often precipitates from the reaction mixture and can be isolated by filtration, followed by washing and drying.

Synthesis Pathway Diagram

References

C.I. Mordant Yellow 8: A Technical Safety Guide for Laboratory Professionals

An In-depth Examination of C.I. Mordant Yellow 8 for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling procedures for this compound (CAS No. 6359-83-7), a synthetic azo dye. The information is intended to support laboratory professionals in the safe use and management of this chemical. Data has been compiled from various sources to provide a thorough understanding of its properties and potential hazards.

Chemical Identification and Properties

This compound, also known by its C.I. number 18821 and various trade names such as Eriochrome Yellow 3R and Chrome Flavine CLE, is a single azo class dye.[1] Its primary identification and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | Benzoic acid, 2-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]-, disodium (B8443419) salt[2] |

| C.I. Name | Mordant Yellow 8[1] |

| C.I. Number | 18821[1] |

| CAS Number | 6359-83-7[1] |

| Molecular Formula | C17H12N4Na2O6S[1][3][4] |

| Molecular Weight | 446.34 g/mol [1] |

| EINECS Number | 228-809-6[4] |

Table 2: Physicochemical Properties

| Property | Value |

| Physical Form | Powder |

| Color | Yellow to red-light yellow[1][3] |

| Solubility | Soluble in water; slightly soluble in ethanol; insoluble in other organic solvents[1][3] |

| Water Solubility | 14.4 g/L at 20°C[3] |

| Density | 1.59 g/cm³ at 20°C[3] |

| Melting Point | Not available |

| Boiling Point | Not available |

| Flash Point | Not available |

Hazard Identification and GHS Classification

According to available information, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[4] No specific hazard pictograms, signal words, or hazard statements are associated with it.

Table 3: GHS Classification

| Classification | Status |

| GHS Classification | Not classified[4] |

| Pictogram | No symbol[4] |

| Signal Word | No signal word[4] |

| Hazard Statements | None[4] |

| Precautionary Statements | None[4] |

Despite its non-classified status, it is crucial to handle all chemicals with appropriate caution in a laboratory setting. The toxicological properties of this substance have not been fully investigated.[5] Potential health effects may include irritation to the eyes, skin, and respiratory tract upon contact or inhalation.[5]

Handling, Storage, and Personal Protection

Proper handling and storage procedures are essential to ensure safety in the laboratory. The following recommendations are based on general best practices for handling chemical powders.

Handling and Storage

-

Handling: Use in a well-ventilated area.[2] Avoid the formation of dust and aerosols.[2] Wear suitable protective clothing, gloves, and eye/face protection.[2] Wash hands thoroughly after handling. Avoid contact with skin and eyes.[2]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2] Store away from incompatible materials.

Personal Protective Equipment (PPE)

The following personal protective equipment should be used when handling this compound:

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear appropriate protective gloves and a lab coat or other protective clothing to prevent skin exposure.

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.

Experimental Protocols & Further Research

-

Acute Toxicity: Oral, dermal, and inhalation studies to determine the LD50 and LC50 values.

-

Irritation and Sensitization: Skin and eye irritation tests, as well as skin sensitization studies.

-

Mutagenicity: In vitro and in vivo tests to assess the potential for genetic mutations.

-

Carcinogenicity: Long-term animal studies to evaluate carcinogenic potential.

The lack of comprehensive toxicological data for this compound highlights an area where further research is needed to fully characterize its safety profile.

Safety and Handling Workflow

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.

Caption: Workflow for the safe laboratory handling of this compound.

Conclusion

While this compound is not currently classified as a hazardous substance under GHS, the lack of comprehensive toxicological data necessitates a cautious approach to its handling in the laboratory. Adherence to standard safety protocols, including the use of appropriate personal protective equipment and working in well-ventilated areas, is paramount. Further research into the toxicological and ecological effects of this dye would provide a more complete safety profile and support its continued safe use in research and development.

References

The Cornerstone of Histological Staining: A Technical Guide to Mordant Dyes

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of histology, the ability to visualize cellular and tissue components with clarity and specificity is paramount. Mordant dyes represent a foundational class of stains that have been indispensable in microscopic anatomy for over a century. This technical guide delves into the core principles of mordant dyes, their mechanism of action, and their practical application in the laboratory, with a focus on the quintessential example of hematoxylin (B73222).

The Fundamental Principle: Chelation and the Dye-Mordant Complex

At its core, a mordant is a polyvalent metal ion that acts as a bridge, linking a dye molecule to a tissue component for which the dye alone has little affinity.[1] The term "mordant" originates from the Latin mordere, meaning "to bite," which reflects the historical belief that the mordant helped the dye "bite" into the tissue fibers.[2] This process, known chemically as chelation , involves the formation of a coordination complex between the metal ion and the dye molecule. This complex, referred to as a "lake," is what ultimately binds to the tissue.[3][4]

The bonds formed in this process are a combination of covalent and coordinate bonds.[1] The mordant, typically a metal with a valency of at least two, such as aluminum (Al³⁺) or ferric iron (Fe³⁺), forms a stable complex with the dye.[1][3] This newly formed dye-mordant lake then possesses a net positive charge, allowing it to bind to negatively charged (anionic) tissue components, most notably the phosphate (B84403) groups of nucleic acids in the cell nucleus.[5][6] This is the principle that underlies the intense nuclear staining seen with mordant dyes like hematoxylin.

Common Mordants in Histology

While a variety of polyvalent metal salts can act as mordants, a select few are predominantly used in histological staining due to their efficacy and the stability of the lakes they form.

| Mordant (Metal Salt) | Common Dye Partner | Typical Color of Lake | Primary Application |

| Aluminum Potassium Sulfate (Alum) | Hematoxylin | Blue-purple | Routine nuclear staining (H&E) |

| Ferric Chloride / Ferric Ammonium Sulfate | Hematoxylin | Black | Connective tissue, myelin |

| Tungsten salts (e.g., in PTAH) | Hematoxylin | Blue/Red/Brown | Muscle striations, fibrin |

| Chromium Salts (e.g., Potassium Dichromate) | Hematoxylin | Not commonly used now | Historical neuroanatomical stains |

| Copper Salts | Hematoxylin | Blue-green to purple | Limited use in histology |

Methodologies of Mordanting

The application of the mordant can be performed at different stages of the staining process, which can influence the final result. There are three primary methods of mordanting.[7][8]

-

Pre-mordanting (Onchrome): The tissue is treated with the mordant solution first, followed by the application of the dye. This allows the mordant to bind to the tissue components before the dye is introduced.

-

Meta-mordanting (Metachrome): The mordant and the dye are mixed together in the same solution, which is then applied to the tissue. This is the most common method in routine histology, as seen in the preparation of alum hematoxylin solutions.[1][7][9]

-

Post-mordanting (Afterchrome): The tissue is first stained with the dye and then treated with the mordant solution. This method is less common in routine histological practice.

Experimental Protocol: Harris's Hematoxylin and Eosin (H&E) Staining

The H&E stain is the most widely used stain in histopathology and serves as a classic example of a meta-mordanting technique. Hematoxylin itself is not a dye; it must first be oxidized to hematein, which then forms a complex with an aluminum mordant.

Reagent Preparation

| Reagent | Component | Quantity |

| Harris's Hematoxylin | Hematoxylin | 1.0 g |

| Absolute Ethanol (B145695) | 10 ml | |

| Ammonium or Potassium Alum | 20.0 g | |

| Distilled Water | 200 ml | |

| Mercuric Oxide (or Sodium Iodate) | 0.5 g (or 0.2 g) | |

| Glacial Acetic Acid (optional) | 4 ml | |

| 1% Acid Alcohol | Hydrochloric Acid | 1 ml |

| 70% Ethanol | 100 ml | |

| Eosin Y Solution | Eosin Y | 1.0 g |

| Distilled Water | 80 ml | |

| 95% Ethanol | 320 ml | |

| Glacial Acetic Acid | 0.4 ml |

Staining Procedure for Paraffin (B1166041) Sections

Detailed Steps:

-

Deparaffinization and Rehydration:

-

Nuclear Staining:

-

Differentiation:

-

Dip the slides briefly (a few seconds) in 1% acid alcohol to remove excess background staining.[2] This is a critical step for achieving crisp nuclear detail.

-

Immediately wash in running tap water.

-

-

Blueing:

-

Immerse in a blueing agent such as Scott's tap water substitute or a dilute lithium carbonate solution until nuclei turn a crisp blue/purple.[7]

-

Wash in running tap water for 5 minutes.

-

-

Counterstaining:

-

Dehydration, Clearing, and Mounting:

Expected Results

-

Nuclei: Blue to purple

-

Cytoplasm: Shades of pink to red

-

Muscle fibers: Deep pink/red

-

Erythrocytes: Orange-red

-

Collagen: Pale pink

Conclusion

Mordant dyes are a cornerstone of histological and pathological investigation. The principle of chelation, where a polyvalent metal ion forges a link between the dye and tissue, allows for robust and highly specific staining, particularly of cell nuclei. A thorough understanding of the underlying chemical principles, the different mordanting methodologies, and the variables within staining protocols is essential for researchers, scientists, and drug development professionals to achieve consistent, high-quality results and to accurately interpret microscopic findings. The enduring utility of the H&E stain is a testament to the power and reliability of mordant dyeing in revealing the intricate architecture of biological tissues.

References

- 1. stainsfile.com [stainsfile.com]

- 2. laboratorytests.org [laboratorytests.org]

- 3. stainsfile.com [stainsfile.com]

- 4. a.storyblok.com [a.storyblok.com]

- 5. Hematoxylin and Eosin (H&E) Staining Protocol - IHC WORLD [ihcworld.com]

- 6. Dye-tissue interactions: mechanisms, quantification and bonding parameters for dyes used in biological staining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. newcomersupply.com [newcomersupply.com]

- 8. An Introduction to Mordants | Protocols Online [protocolsonline.com]

- 9. JaypeeDigital | Introduction to Staining and Principles of Staining [jaypeedigital.com]

- 10. H&E Staining Method and Protocol - Harris - IHC WORLD [ihcworld.com]

- 11. himedialabs.com [himedialabs.com]

C.I. Mordant Yellow 8: A Technical Guide to its Staining Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Mordant Yellow 8, also known by other names including Eriochrome Yellow 3R and C.I. 18821, is a monoazo dye belonging to the mordant class of stains.[1] Its utility in biological staining hinges on its ability to form a stable, colored complex with a metal ion, which then binds to specific tissue components. This technical guide provides an in-depth exploration of the mechanism of action of this compound as a histological stain, including its chemical properties, the principles of mordant dyeing, and a generalized experimental protocol.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Reference |

| C.I. Name | Mordant Yellow 8 | [1] |

| C.I. Number | 18821 | [1] |

| CAS Registry Number | 6359-83-7 | [1] |

| Molecular Formula | C₁₇H₁₂N₄Na₂O₆S | [1] |

| Molecular Weight | 446.35 g/mol | [1] |

| Molecular Structure | Single Azo Class | [1] |

| Appearance | Yellow to red-light yellow powder | [1] |

| Solubility | Soluble in water (yellow solution), slightly soluble in ethanol (B145695) | [1] |

Mechanism of Action: The Chelation Complex

The staining mechanism of this compound is a classic example of mordant dyeing, a process that requires a metallic salt, the mordant, to act as a bridge between the dye molecule and the tissue substrate. The mordant, typically a polyvalent metal ion such as aluminum (Al³⁺) or iron (Fe³⁺), forms a coordination complex with the dye. This dye-metal complex, known as a "lake," is then able to bind to tissue components, resulting in a stable and insoluble colored deposit.

The core of this interaction is the process of chelation , where the metal ion is held by multiple bonds from the dye molecule. In the case of this compound, the key functional groups involved in chelation are the hydroxyl (-OH), carboxyl (-COOH), and the azo (-N=N-) groups. These groups act as ligands, donating electrons to the metal ion to form strong coordinate covalent bonds.

The metal ion of the mordant also forms coordinate bonds with specific chemical moieties within the tissue. While the precise binding sites for this compound are not extensively documented, by analogy with other mordant dyes like Eriochrome Cyanine (B1664457) R, it is likely that it primarily targets the phosphate (B84403) groups of nucleic acids in the cell nucleus, resulting in nuclear staining.[2][3] The overall structure formed is a stable Dye-Metal-Tissue complex .

Experimental Protocol

Materials:

-

This compound

-

Mordant (e.g., Aluminum Potassium Sulfate or Ferric Chloride)

-

Distilled water

-

Ethanol (various concentrations)

-

Xylene or a xylene substitute

-

Mounting medium

-

Microscope slides with paraffin-embedded tissue sections

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (or substitute) to remove paraffin (B1166041) wax (2 changes of 5 minutes each).

-

Rehydrate sections through a graded series of ethanol solutions: 100% (2 minutes), 95% (2 minutes), 70% (2 minutes).

-

Rinse with distilled water.

-

-

Mordanting (if not included in the staining solution):

-

Incubate slides in the mordant solution (e.g., 5% aqueous aluminum potassium sulfate) for a specified time (e.g., 5-10 minutes).

-

Rinse thoroughly with distilled water.

-

-

Staining:

-

Prepare the staining solution by dissolving this compound in distilled water. If the mordant is to be included, it is added to this solution. The optimal concentration and pH would need to be determined empirically.

-

Immerse the slides in the this compound staining solution for a suitable duration (e.g., 5-15 minutes).

-

-

Differentiation (if required):

-

To remove excess stain and improve contrast, a brief rinse in a weak acid solution (e.g., 0.5% HCl in 70% ethanol) can be employed. The duration of this step is critical and should be monitored microscopically.

-

Rinse thoroughly with distilled water.

-

-

Bluing (optional, depending on the desired final color and mordant):

-

If an aluminum mordant is used, a brief rinse in a weakly alkaline solution (e.g., Scott's tap water substitute or dilute lithium carbonate) can shift the color of the stain.

-

Rinse thoroughly with distilled water.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through a graded series of ethanol solutions: 70% (2 minutes), 95% (2 minutes), 100% (2 changes of 2 minutes each).

-

Clear the sections in xylene (or substitute) (2 changes of 5 minutes each).

-

Mount with a permanent mounting medium.

-

Quantitative Data

Specific quantitative data for this compound in histological applications is not well-documented in the available literature. However, data from related Eriochrome dyes can provide an indication of the expected spectral properties.

| Parameter | Dye | Mordant/Conditions | Value | Reference |

| Absorption Maxima (λmax) | Eriochrome Cyanine R | pH 6.0 | 432 nm | [4] |

| Eriochrome Cyanine R-Dy(III) Complex | pH 6.2 | 555 nm | [4] | |

| Eriochrome Black T | - | 510-560 nm | [5] | |

| Molar Absorptivity (ε) | Eriochrome Cyanine R-Al(III) Complex | - | 1.19 x 10⁵ L mol⁻¹ cm⁻¹ | [6] |

Visualization of the Chelation Complex

The probable coordination of this compound with a trivalent metal ion (M³⁺), such as Al³⁺ or Fe³⁺, involves the carboxylate oxygen, the hydroxyl oxygen, and one of the azo nitrogen atoms. This forms a stable bidentate or tridentate chelate. The following diagram illustrates a plausible chelation structure.

Note: The exact stereochemistry and coordination number of the metal ion may vary depending on the specific metal and the surrounding chemical environment.

Conclusion

This compound functions as a histological stain through the formation of a dye-metal-tissue chelation complex. The stability and color of this complex are dependent on the choice of mordant and the pH of the staining solution. While specific protocols and quantitative data for this particular dye are scarce, the principles of mordant dyeing and information from structurally related compounds provide a strong basis for its application in research and diagnostics. Further investigation is warranted to fully characterize its staining properties and potential applications.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Use of eriochrome cyanine R for routine histology and histopathology: an improved dichromatic staining procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemicalworlds.com [chemicalworlds.com]

- 6. Selective and sensitive spectrophotometric method for determination of sub-micro-molar amounts of aluminium ion - PubMed [pubmed.ncbi.nlm.nih.gov]

C.I. Mordant Yellow 8: A Technical Guide for Qualitative Analysis Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Mordant Yellow 8 is an azo dye recognized for its potential application in analytical chemistry, particularly in the qualitative and quantitative analysis of metal ions.[1][2] While its primary industrial uses are in the textile and materials dyeing industries, its chemical structure lends itself to the formation of colored complexes with various metal ions, a property that can be exploited for analytical purposes. This technical guide provides an in-depth overview of the core principles behind the use of this compound in qualitative analysis, including its fundamental properties, the mechanism of analysis, and generalized experimental protocols.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in analytical methodologies. The key properties are summarized in the table below.

| Property | Value |

| C.I. Name | Mordant Yellow 8 |

| C.I. Number | 18821 |

| CAS Number | 6359-83-7 |

| Molecular Formula | C₁₇H₁₂N₄Na₂O₆S |

| Molecular Weight | 446.34 g/mol |

| Appearance | Yellow to red-light yellow powder |

| Solubility | Soluble in water (yellow solution), slightly soluble in ethanol |

Source: World Dye Variety, MedChemExpress[1][2]

Principle of Qualitative Analysis with Mordant Dyes

Mordant dyes, including this compound, function as chromogenic reagents in qualitative analysis. The underlying principle is the formation of a stable coordination complex between the dye molecule (acting as a ligand) and a metal ion. This complexation often results in a distinct color change, which serves as a visual indicator for the presence of the target metal ion. The intensity of the color change can also be correlated with the concentration of the metal ion for quantitative analysis, typically measured using spectrophotometry.

The formation of the metal-dye complex is influenced by several factors, including pH, temperature, and the presence of interfering ions. Therefore, optimization of these parameters is crucial for developing a selective and sensitive analytical method.

Application in Metal Ion Detection

While literature suggests a potential role for this compound in the extractive analysis of aluminum, specific and detailed experimental protocols for this application are not widely available in peer-reviewed journals. The foundational concept, however, relies on the formation of a this compound-metal complex that can be visually detected or instrumentally quantified.

General Mechanism of Action

The mechanism of qualitative analysis using this compound involves the chelation of a metal ion by the dye molecule. The azo group (-N=N-) and adjacent hydroxyl or carboxyl groups in the dye's structure can act as coordination sites, binding to the metal ion to form a colored complex. This interaction alters the electronic configuration of the dye molecule, leading to a shift in its maximum absorbance wavelength (λmax) and a corresponding change in color.

Caption: General principle of metal ion detection using a mordant dye.

Experimental Protocol: A Generalized Approach

The following is a generalized experimental protocol for the qualitative detection of a metal ion using a mordant dye like this compound. This protocol is based on common spectrophotometric methods for metal ion analysis and should be adapted and optimized for the specific analyte and matrix.

Reagents and Materials

-

This compound solution: A stock solution of known concentration (e.g., 1 mg/mL) prepared in deionized water.

-

Metal ion standard solution: A certified standard solution of the target metal ion (e.g., Al³⁺, 1000 ppm).

-

Buffer solutions: A series of buffer solutions to control the pH of the reaction mixture (e.g., acetate (B1210297) buffer for acidic pH, ammonia (B1221849) buffer for basic pH).

-

Spectrophotometer: A UV-Visible spectrophotometer for absorbance measurements.

-

Volumetric flasks and pipettes: For accurate preparation of solutions.

Experimental Workflow

Caption: A generalized experimental workflow for qualitative metal ion analysis.

Procedure

-

pH Optimization: To determine the optimal pH for complex formation, prepare a series of solutions containing a fixed concentration of the metal ion and this compound at different pH values using the prepared buffer solutions.

-

Complex Formation: In a volumetric flask, add a known volume of the sample solution (containing the suspected metal ion), an appropriate volume of the this compound solution, and the optimal buffer solution. Dilute to the mark with deionized water.

-

Incubation: Allow the solution to stand for a specified period to ensure complete complex formation.

-

Qualitative Observation: A visible color change compared to a reagent blank (containing all components except the metal ion) indicates the presence of the target metal ion.

-

Spectrophotometric Analysis (for semi-quantitative estimation): Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) of the metal-dye complex against the reagent blank. The λmax would need to be determined by scanning the spectrum of the complex.

Data Interpretation and Further Validation

For a robust qualitative analysis method, further validation and characterization are necessary. The following data, while not currently available for this compound, would need to be experimentally determined.

| Parameter | Description |

| Optimal pH | The pH at which the complex formation is most favorable and stable. |

| λmax of Dye | The wavelength at which the free this compound exhibits maximum absorbance. |

| λmax of Complex | The wavelength at which the metal-dye complex exhibits maximum absorbance. |

| Stoichiometry | The molar ratio of the metal ion to the dye in the complex (e.g., determined by Job's method of continuous variation). |

| Interference Studies | Evaluation of the effect of other ions commonly present in the sample matrix on the accuracy of the detection. |

Conclusion

References

An In-depth Technical Guide to the Chromophore of Mordant Yellow 8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mordant Yellow 8, also known by its Colour Index name C.I. 18821, is a synthetic monoazo dye.[1] As a mordant dye, its application to substrates, typically textiles, requires the use of a metallic salt (a mordant) to form an insoluble, colored complex, thereby enhancing the fastness of the dye. The core of its functionality and color lies in its chromophore, an extended system of conjugated double bonds. This guide provides a detailed examination of the chemical nature, synthesis, and physicochemical properties of the chromophore of Mordant Yellow 8, intended for a technical audience in research and development.

The Chromophore of Mordant Yellow 8: Structure and Properties

The chromophore of Mordant Yellow 8 is a result of the diazotization of 2-aminobenzoic acid and its subsequent coupling with 4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid.[1] This reaction creates a molecule with an extensive system of conjugated π-electrons, which is responsible for its absorption of light in the visible spectrum and, consequently, its yellow color.

The key functional groups contributing to the chromophoric system are the azo group (-N=N-), the pyrazolone (B3327878) ring, and the benzene (B151609) rings. The presence of auxochromes, such as the carboxylic acid group on the benzoic acid moiety and the sulfonic acid group, can modify the color and solubility of the dye.

Physicochemical Properties

While specific, experimentally determined quantitative data for Mordant Yellow 8 is not extensively available in the public domain, the general properties can be summarized. It is a yellow to red-light yellow powder, soluble in water and slightly soluble in ethanol.[1]

Table 1: Physicochemical Properties of Mordant Yellow 8

| Property | Value | Reference |

| C.I. Name | Mordant Yellow 8, C.I. 18821 | [1] |

| CAS Number | 6359-83-7 | [1] |

| Molecular Formula | C₁₇H₁₂N₄Na₂O₆S | [1] |

| Molecular Weight | 446.35 g/mol | [1] |

| Appearance | Yellow to red-light yellow powder | [1] |

| Solubility | Soluble in water, slightly soluble in ethanol | [1] |

Spectroscopic Data

-

UV-Vis Spectroscopy: Azo dyes of this class typically exhibit a strong absorption band in the visible region, which is responsible for their color. The λmax is influenced by the specific substituents on the aromatic rings and the solvent used. For pyrazolone azo dyes, the λmax can range from approximately 390 nm to over 500 nm.

-

NMR Spectroscopy:

-

¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the benzene and phenylpyrazolone rings, a singlet for the methyl group on the pyrazolone ring, and a signal for the methine proton adjacent to the azo group.

-

¹³C NMR: The spectrum would display signals for the carbon atoms in the aromatic rings, the carbonyl and other carbons of the pyrazolone ring, and the methyl carbon.

-

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the free acid form of the dye or its sodium salt, along with characteristic fragmentation patterns.

Synthesis of the Mordant Yellow 8 Chromophore

The synthesis of Mordant Yellow 8 is a classic example of a diazotization-coupling reaction, a cornerstone of azo dye chemistry.

Experimental Protocol: Synthesis of a Pyrazolone Azo Dye (General Procedure)

The following is a generalized protocol for the synthesis of a pyrazolone azo dye, which can be adapted for Mordant Yellow 8.

Part A: Diazotization of 2-Aminobenzoic Acid

-

Dissolve a specific molar equivalent of 2-aminobenzoic acid in dilute hydrochloric acid.

-

Cool the solution to 0-5°C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (a slight molar excess) dropwise, ensuring the temperature remains below 5°C.

-

Continue stirring for 15-30 minutes after the addition is complete to ensure full formation of the diazonium salt. The presence of nitrous acid can be checked with starch-iodide paper.

Part B: Azo Coupling

-

In a separate beaker, dissolve an equimolar amount of 4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid in an aqueous alkaline solution (e.g., sodium carbonate or sodium hydroxide (B78521) solution).

-

Cool this solution to 0-5°C in an ice bath.

-

Slowly add the cold diazonium salt solution from Part A to the coupling component solution with vigorous stirring.

-

Maintain the temperature below 10°C and the alkaline pH throughout the addition.

-

After the addition is complete, continue stirring for 1-2 hours to ensure the coupling reaction goes to completion.

Part C: Isolation and Purification

-

The precipitated dye can be "salted out" by adding sodium chloride to decrease its solubility.

-

Filter the crude dye using vacuum filtration and wash with a saturated sodium chloride solution.

-

The dye can be further purified by recrystallization from an appropriate solvent, such as an ethanol-water mixture.

-

Dry the purified dye in an oven at a suitable temperature.

Characterization of the Chromophore

Experimental Protocol: UV-Visible Spectroscopy

-

Sample Preparation: Prepare a series of standard solutions of the purified dye in a suitable solvent (e.g., deionized water or ethanol) at known concentrations.

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record the absorbance spectrum of the most concentrated standard solution over a wavelength range of approximately 300-700 nm to determine the wavelength of maximum absorbance (λmax).

-

Measure the absorbance of all standard solutions at the determined λmax.

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus concentration.

-

The molar extinction coefficient (ε) can be calculated from the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration.

-

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a sufficient amount of the purified dye in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Measurement: Acquire ¹H and ¹³C NMR spectra.

-

Data Analysis: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the molecular structure.

Experimental Protocol: Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the purified dye in a suitable solvent compatible with the ionization technique.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI).

-

Measurement: Acquire the mass spectrum in both positive and negative ion modes.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and structure.

Mechanism of Mordanting

The function of Mordant Yellow 8 as a mordant dye is integral to its application. The chromophore contains functional groups, such as the carboxylic acid and the carbonyl group of the pyrazolone ring, which can chelate with metal ions.

The metal ion, typically from salts like potassium dichromate or aluminum sulfate, is first applied to the fiber. When the dye is introduced, it forms a coordination complex with the metal ion that is bound to the fiber. This complex is much larger and more insoluble than the dye molecule alone, leading to significantly improved wash fastness and lightfastness.

Conclusion

References

literature review of C.I. Mordant yellow 8 studies

For Researchers, Scientists, and Drug Development Professionals

Core Chemical and Physical Properties

A summary of the fundamental properties of C.I. Mordant Yellow 8 is presented in Table 1. This data is essential for understanding the dye's basic chemical identity and behavior.

| Property | Value | Reference |

| C.I. Name | Mordant Yellow 8 | [1] |

| C.I. Number | 18821 | [1] |

| CAS Number | 6359-83-7 | [1] |

| Molecular Formula | C₁₇H₁₂N₄Na₂O₆S | [1] |

| Molecular Weight | 446.35 g/mol | [1] |

| Molecular Structure | Single azo class | [1] |

| Appearance | Yellow to red-light yellow solid | |

| Solubility | Soluble in water (yellow solution), slightly soluble in ethanol. Insoluble in other organic solvents. |

Synthesis

The manufacturing process for this compound involves a two-step chemical synthesis.[1] The logical workflow for this synthesis is outlined below.

Experimental Protocol: Synthesis (General Description)

A detailed, step-by-step experimental protocol with specific quantities, reaction conditions, and purification methods is not available in the reviewed literature. The general manufacturing method is described as the diazotization of 2-Aminobenzoic acid, followed by a coupling reaction with 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid.[1]

Analytical Applications

Initial searches suggested a potential analytical application of this compound in the extractive analysis of aluminum traces in dialysis solutions, referencing a study by Raggi MA, et al. However, a thorough examination of the abstract of this publication revealed that the study utilized C.I. Mordant Red 19 for the fluorimetric determination of aluminum, not this compound. Currently, there are no other specific, validated analytical methods detailed in the scientific literature for this compound.

Toxicological and Environmental Fate

A comprehensive search for toxicological studies and data on the environmental fate of this compound did not yield any specific reports or datasets for this particular dye. The toxicological profiles of other mordant dyes, such as Mordant Black 11 and Mordant Yellow 10, have been investigated to some extent, but these findings cannot be extrapolated to this compound due to differences in chemical structure. Therefore, the potential human health and environmental impacts of this compound remain largely uncharacterized in the public scientific domain.

Applications

The primary application of this compound is in the dyeing of textiles. As a mordant dye, its application typically involves the use of a mordant, which is a substance used to set dyes on fabrics by forming a coordination complex with the dye, which then attaches to the fabric. This process enhances the fastness of the dye to washing, light, and perspiration.

Conclusion

This compound is a commercially available mordant dye with a defined chemical structure and a general synthesis pathway. However, there is a significant lack of detailed scientific literature regarding its specific applications beyond general dyeing, analytical methodologies, toxicological profile, and environmental fate. For researchers, scientists, and drug development professionals, this indicates a considerable knowledge gap and an area where further investigation is warranted to fully characterize the properties and potential impacts of this compound. The absence of such data necessitates a cautious approach in any application where human or environmental exposure is a possibility.

References